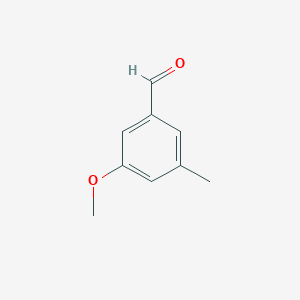

3-Methoxy-5-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEOJPQWDHZBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454921 | |

| Record name | 3-METHOXY-5-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90674-26-3 | |

| Record name | 3-METHOXY-5-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-Methoxy-5-methylbenzaldehyde in Synthetic Chemistry and Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate and building block in organic synthesis. Its unique substitution pattern, featuring a methoxy and a methyl group at the meta positions relative to the aldehyde functionality, offers a strategic platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery. While its structural similarity to other benzaldehyde derivatives suggests potential applications in the fragrance and agrochemical industries, this guide will focus on its well-documented utility in the synthesis of bioactive compounds.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.[1][2]

| Property | Value |

| CAS Number | 90674-26-3 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85 °C at 2 Torr |

| Density | 1.062 g/cm³ (predicted) |

| Solubility | Insoluble in water; soluble in alcohols, ethers, and benzene.[3] |

| Storage | Under inert gas (nitrogen or argon) at 2-8°C |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile precursor for a variety of organic transformations. The aldehyde group is a reactive handle for nucleophilic additions and condensations, while the aromatic ring can be further functionalized.

Synthesis of Chalcones and Flavonoid Precursors

A significant application of this compound is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that serve as key precursors to flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.[4][7][8]

The 3-methoxy and 5-methyl substituents on the benzaldehyde ring of the resulting chalcone can significantly influence its biological activity and pharmacokinetic properties. The methoxy group, in particular, is known to affect the antioxidant potential of phenolic compounds.[9]

Experimental Protocol: Synthesis of a Chalcone Derivative from this compound

This protocol details the Claisen-Schmidt condensation of this compound with acetophenone to yield (E)-1-phenyl-3-(3-methoxy-5-methylphenyl)prop-2-en-1-one.

Materials:

-

This compound

-

Acetophenone

-

Ethanol

-

Aqueous Sodium Hydroxide (e.g., 10% w/v)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide.

-

Continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Synthesis of Heterocyclic Compounds

The chalcone derivatives synthesized from this compound can be further utilized to construct a variety of heterocyclic compounds with potential therapeutic applications. For instance, the α,β-unsaturated ketone moiety of chalcones can react with reagents like hydrazine, hydroxylamine, and guanidine to form pyrazolines, isoxazoles, and pyrimidines, respectively. These heterocyclic scaffolds are prevalent in many approved drugs.

Role in Drug Discovery and Medicinal Chemistry

The structural motif of this compound is found in various natural products and synthetic bioactive molecules. Its utility in drug discovery stems from its ability to serve as a starting material for the synthesis of compound libraries for high-throughput screening.

One notable, albeit indirect, application is in the synthesis of isoquinoline alkaloids. A patent describes 3-methoxybenzaldehyde as a necessary raw material for the synthesis of isoquinoline derivatives, which are important intermediates for pharmaceuticals like the natural alkaloid yohimbine.[3] Yohimbine has been investigated for its effects on male sexual dysfunction, blood pressure, and other conditions.[3] While this patent refers to the closely related 3-methoxybenzaldehyde, the synthetic principles can be extended to its 5-methyl derivative.

Furthermore, this compound has been identified as an intermediate in the biosynthesis of the sesquiterpene, ursolic acid, a natural product with a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, (3-methoxy-5-methylphenyl)methanol.[10]

Experimental Protocol: Synthesis of this compound

This protocol describes the oxidation of (3-methoxy-5-methylphenyl)methanol using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).

Materials:

-

(3-Methoxy-5-methylphenyl)methanol

-

2-Iodoxybenzoic acid (IBX)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (3-methoxy-5-methylphenyl)methanol (1 equivalent) in DMSO at 0 °C, add 2-iodoxybenzoic acid (IBX) (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Potential Applications in Other Industries

While the primary documented use of this compound is in synthetic organic and medicinal chemistry, its structural features suggest potential applications in other areas.

-

Agrochemicals: Substituted benzaldehydes can serve as precursors for the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.[11] The specific substitution pattern of this compound could be explored for the development of new crop protection agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with its most significant applications found in the preparation of bioactive molecules for drug discovery. Its role in the synthesis of chalcones and other heterocyclic systems underscores its importance for medicinal chemists. While its potential in the fragrance and agrochemical industries remains largely unexplored, the unique structural features of this compound warrant further investigation in these areas. The synthetic protocols provided in this guide offer a practical framework for researchers to utilize this compound in their own synthetic endeavors.

Visualizations

Figure 1: Chemical structure of this compound.

Sources

- 1. This compound | C9H10O2 | CID 11094797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90674-26-3 [sigmaaldrich.com]

- 3. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. periodicos.ufms.br [periodicos.ufms.br]

- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 90674-26-3 [amp.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Methoxy-5-methylbenzaldehyde (CAS 90674-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-methylbenzaldehyde (CAS No. 90674-26-3), a key aromatic aldehyde intermediate in organic synthesis. The document delves into its chemical and physical properties, presents a thorough safety and handling protocol, and explores its synthesis and applications with detailed experimental procedures. This guide is intended to be an essential resource for researchers and professionals in drug discovery and chemical development, offering in-depth knowledge and practical insights into the effective and safe utilization of this versatile compound.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a benzaldehyde core with methoxy and methyl substituents, offers a unique combination of reactivity and steric hindrance, making it a subject of interest in medicinal chemistry and materials science.

| Property | Value | Source(s) |

| CAS Number | 90674-26-3 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-methyl-5-methoxybenzaldehyde | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 85 °C at 2 mmHg (2 Torr) | [4] |

| Purity | Typically ≥95% | [2][5] |

| InChI Key | AGEOJPQWDHZBRF-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the oxidation of the corresponding alcohol, (3-methoxy-5-methylphenyl)methanol. The Parikh-Doering oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which helps to prevent over-oxidation to the carboxylic acid.[1][6][7]

Reaction Mechanism: The Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by the sulfur trioxide pyridine complex (SO₃·py).[1][6] The reaction is typically carried out in the presence of a hindered amine base, such as triethylamine or diisopropylethylamine, to facilitate the final elimination step.[1][6]

The mechanism proceeds through several key steps:

-

Activation of DMSO: Sulfur trioxide reacts with DMSO to form an electrophilic sulfur species.[1][6]

-

Nucleophilic Attack: The alcohol substrate attacks the activated DMSO species.[1][6]

-

Formation of a Sulfur Ylide: The amine base removes a proton from the carbon adjacent to the oxygen, forming a sulfur ylide.[1]

-

Intramolecular Elimination: The ylide undergoes a[4][6]-sigmatropic rearrangement through a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and a protonated amine.[1][6]

The use of the SO₃·py complex is advantageous as it is a stable, non-hygroscopic solid, and the reaction can be conducted at or near room temperature, avoiding the need for cryogenic conditions often required for other DMSO-based oxidations like the Swern oxidation.[6][7]

Sources

- 1. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 2. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H10O2 | CID 11094797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

An In-depth Technical Guide on the Role of 3-Methoxy-5-methylbenzaldehyde in Biosynthesis

Abstract

3-Methoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde recognized as a natural product. While its direct biosynthetic pathway has not been extensively elucidated in peer-reviewed literature, its structural features suggest its origin from core metabolic routes responsible for aromatic compounds, such as the phenylpropanoid or polyketide pathways. This guide synthesizes current knowledge on the biosynthesis of related benzaldehydes in plants and fungi to propose putative pathways for this compound. We will delve into the key enzymatic steps, particularly O-methylation, that are critical for its formation. Furthermore, we will discuss its potential role as an intermediate in the biosynthesis of more complex secondary metabolites, such as terpenes. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, providing a foundational understanding and a framework for future research.

Introduction and Natural Occurrence

This compound (C₉H₁₀O₂) is a specialized metabolite that has been identified as a natural product. Its presence in nature, though not widely documented across numerous species, points to specific enzymatic machinery capable of producing its unique substitution pattern on the aromatic ring. Aromatic aldehydes are a diverse class of compounds in fungi and plants, often serving as key intermediates in the biosynthesis of a wide array of secondary metabolites or acting as signaling molecules and defense compounds.[1][2]

One commercial source has identified this compound as an intermediate in the biosynthetic pathway of ursolic acid, a pentacyclic triterpenoid. While this claim requires further academic validation, it highlights a potential role for this aldehyde in the intricate network of secondary metabolism. The biosynthesis of such specialized molecules is a testament to the evolutionary diversification of metabolic pathways.

Putative Biosynthetic Pathways

The biosynthesis of aromatic compounds in nature predominantly follows two major routes: the Phenylpropanoid Pathway (derived from the Shikimate Pathway) and the Polyketide Synthase (PKS) Pathway.

Proposed Phenylpropanoid Pathway

The phenylpropanoid pathway is a primary route for the synthesis of many plant secondary metabolites. The C6-C1 skeleton of benzaldehydes is typically derived from the amino acid L-phenylalanine.[3] A plausible pathway for this compound, originating from L-phenylalanine, would involve a series of enzymatic modifications.

The initial steps involve the conversion of L-phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. This intermediate can undergo a β-oxidative pathway to yield benzoyl-CoA, a direct precursor to benzaldehyde.[4] The specific methylation pattern of 3-methoxy and 5-methyl would arise from subsequent tailoring reactions.

A key enzymatic step would be the O-methylation of a hydroxylated precursor. The formation of the methoxy group is catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The origin of the 5-methyl group is less straightforward and may involve a C-methyltransferase, an enzyme class also known to participate in the diversification of natural products.

Caption: A proposed biosynthetic route for this compound via the Phenylpropanoid Pathway.

Proposed Polyketide Synthase (PKS) Pathway

In fungi, the biosynthesis of aromatic compounds, including various benzaldehydes, is often accomplished through the Polyketide Synthase (PKS) pathway.[2][5] This pathway utilizes simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, which are iteratively condensed by a PKS enzyme to form a polyketide chain. This chain then undergoes cyclization and aromatization to produce a diverse array of aromatic structures.

A hypothetical PKS pathway for this compound would involve the assembly of a polyketide chain that folds and aromatizes to form the core benzene ring with appropriate side chains for subsequent modification. Tailoring enzymes, including methyltransferases and oxidoreductases, would then act upon this scaffold to introduce the methoxy and aldehyde functionalities. The formation of the aldehyde group in fungal pathways can occur through the reduction of a carboxylic acid or the oxidation of a benzyl alcohol.[2]

Caption: A streamlined experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be fully characterized, a strong theoretical framework based on established pathways for related aromatic aldehydes can be proposed. The involvement of either the Phenylpropanoid or Polyketide pathway, followed by tailoring steps including a key O-methylation reaction, is highly likely.

Future research, employing the experimental strategies outlined in this guide, will be instrumental in identifying the specific genes and enzymes responsible for its synthesis. A deeper understanding of this pathway could enable the metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives, which may hold potential for applications in the pharmaceutical and fine chemical industries.

References

- Lappin-Scott, H. M., & Loke, H. S. (2024). Filamentous fungi as emerging cell factories for the production of aromatic compounds. Fungal Biology and Biotechnology, 11(1), 1-19.

- Chen, Y., & Du, L. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Molecules, 27(6), 1965.

- Guo, D., Chen, F., Inoue, K., Blount, J. W., & Dixon, R. A. (2004). O-Methylation of benzaldehyde derivatives by "lignin specific" caffeic acid 3-O-methyltransferase. Phytochemistry, 65(5), 553-562.

- Laplace, J. M., Lomascolo, A., & Record, E. (2005). Novel Scheme for Biosynthesis of Aryl Metabolites from l-Phenylalanine in the Fungus Bjerkandera adusta. Applied and Environmental Microbiology, 71(1), 261-268.

- Hu, D., & Chen, Z. (2020). Fungal benzene carbaldehydes: Occurrence, structural diversity, activities and biosynthesis. Natural Product Reports, 37(9), 1234-1253.

- Larsen, T. O. (1998). Volatile flavour production by Penicillium caseifulvum.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Gao, Y., Schilmiller, A. L., & Pichersky, E. (2022). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants.

Sources

- 1. Novel Scheme for Biosynthesis of Aryl Metabolites from l-Phenylalanine in the Fungus Bjerkandera adusta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Versatility of Substituted Benzaldehydes: A Technical Guide for the Modern Researcher

Abstract

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of molecules that impact nearly every facet of our lives, from life-saving pharmaceuticals to advanced materials.[1] Their inherent reactivity, stemming from the electrophilic nature of the formyl group and the tunable electronic properties of the aromatic ring, makes them exceptionally versatile building blocks. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and applications of this critical class of compounds. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer insights into their diverse applications, all grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the Formyl Group on an Aromatic Scaffold

The benzaldehyde moiety, a simple aromatic ring appended with a formyl group (-CHO), is a deceptively potent combination. The aldehyde functionality is a hub of chemical reactivity, readily participating in nucleophilic additions, oxidations, reductions, and a plethora of condensation reactions.[1] The aromatic ring, far from being a passive scaffold, dictates the reactivity of the aldehyde through the electronic effects of its substituents. Electron-donating groups (EDGs) enhance the electron density of the ring, often directing incoming electrophiles and influencing the nucleophilicity of the carbonyl oxygen. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This delicate interplay between the formyl group and the substituted aromatic ring is the foundation of the immense synthetic utility of substituted benzaldehydes. Their importance is underscored by their widespread industrial applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2][3]

The Synthetic Toolkit: Crafting Substituted Benzaldehydes

The preparation of substituted benzaldehydes can be broadly categorized into two approaches: the direct formylation of a pre-substituted aromatic ring or the modification of a functional group already present on the benzene ring.

Direct Formylation of Aromatic Rings

These methods introduce the formyl group directly onto the aromatic nucleus and are classic examples of electrophilic aromatic substitution. The choice of method often depends on the nature of the substituents already present on the ring.

-

Gattermann-Koch Reaction: This reaction is a direct formylation of benzene and its derivatives using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like cuprous chloride.[4][5][6] The reactive electrophile is the formyl cation, [CHO]+.[4] This method is generally suitable for alkylbenzenes but not for phenols or phenolic ethers.[5]

-

Reaction Mechanism Workflow:

Gattermann-Koch Reaction Workflow

-

-

Reimer-Tiemann Reaction: This reaction is a cornerstone for the ortho-formylation of phenols.[7] It employs chloroform in a basic solution to generate dichlorocarbene (:CCl2), a highly reactive electrophile. The phenoxide ion, being more nucleophilic than phenol itself, attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.[7] The reaction is typically carried out in a biphasic system.[7]

-

Reaction Mechanism Workflow:

Reimer-Tiemann Reaction Workflow

-

-

Vilsmeier-Haack Reaction: This is a versatile method for the formylation of electron-rich aromatic compounds, including anilines and phenols.[8][9] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8] The resulting chloroiminium salt acts as the electrophile. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.[8]

-

Sommelet Reaction: This reaction provides a route to aromatic aldehydes from benzylic halides.[10][11][12] The benzyl halide is first treated with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt.[10] Subsequent hydrolysis in the presence of water furnishes the corresponding aldehyde.[10]

Functional Group Transformations

These methods involve the conversion of an existing functional group on the aromatic ring into an aldehyde.

-

Oxidation of Benzyl Alcohols: Primary benzyl alcohols can be selectively oxidized to the corresponding benzaldehydes. A variety of oxidizing agents can be employed, with the choice often dictated by the presence of other sensitive functional groups in the molecule.

-

Reduction of Benzoic Acid Derivatives: Benzoic acids and their derivatives, such as esters and acid chlorides, can be reduced to benzaldehydes. This often requires careful selection of the reducing agent to prevent over-reduction to the corresponding benzyl alcohol.

| Synthetic Method | Substrate | Reagents | Key Features |

| Gattermann-Koch | Benzene, Alkylbenzenes | CO, HCl, AlCl₃, CuCl | Direct formylation; not suitable for phenols.[5][6] |

| Reimer-Tiemann | Phenols | CHCl₃, NaOH | ortho-Formylation of phenols.[7] |

| Vilsmeier-Haack | Electron-rich aromatics | DMF, POCl₃ | Formylation of anilines and phenols.[8][9] |

| Sommelet Reaction | Benzyl halides | Hexamine, H₂O | Conversion of benzylic halides to aldehydes.[10][11] |

| Oxidation | Benzyl alcohols | Various oxidizing agents | Selective oxidation to aldehydes. |

| Reduction | Benzoic acid derivatives | Various reducing agents | Requires controlled reduction to avoid alcohol formation. |

The Reactivity Landscape: A Playground for Synthesis

The reactivity of substituted benzaldehydes is dominated by the chemistry of the carbonyl group, which is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, thus increasing the rate of nucleophilic addition. Conversely, electron-donating groups decrease this electrophilicity.

-

Wittig Reaction: This reaction is a powerful tool for the formation of alkenes from aldehydes and phosphonium ylides. The stereoselectivity of the Wittig reaction can be influenced by the nature of the substituents on both the benzaldehyde and the ylide.

-

Aldol Condensation: Substituted benzaldehydes can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated carbonyl compounds.[13] Benzaldehyde itself cannot undergo self-condensation as it lacks α-hydrogens.[13]

-

Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking α-hydrogens can undergo a disproportionation reaction where one molecule is reduced to the corresponding benzyl alcohol and another is oxidized to the benzoate salt.[14]

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated carboxylic acid, such as cinnamic acid from benzaldehyde and acetic anhydride.[15]

-

General Workflow for Perkin Reaction:

Perkin Reaction General Workflow

-

Applications: From the Medicine Cabinet to Industrial Processes

The versatility of substituted benzaldehydes as synthetic intermediates has led to their use in a wide range of applications.

Medicinal Chemistry and Drug Development

Substituted benzaldehydes are key building blocks in the synthesis of a plethora of pharmaceutical agents.[1]

-

Antimicrobial Agents: Schiff bases derived from the condensation of substituted benzaldehydes with various amines have shown significant antibacterial and antifungal activity.[5][16][17] The imine group is crucial for their biological activity.

-

Anticancer Agents: A number of benzaldehyde derivatives have been investigated for their potential as anticancer drugs. Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

-

Enzyme Inhibitors: The benzaldehyde scaffold has been utilized in the design of inhibitors for various enzymes implicated in disease. For example, some derivatives have shown inhibitory activity against aldose reductase, an enzyme involved in diabetic complications.

Industrial Applications

Beyond the pharmaceutical industry, substituted benzaldehydes are integral to many other sectors.

-

Agrochemicals: They are used as intermediates in the synthesis of herbicides, insecticides, and fungicides.[1]

-

Dyes and Pigments: The reactivity of the aldehyde group allows for the construction of complex chromophores used in the dye industry.[3]

-

Fragrances and Flavors: Many substituted benzaldehydes have pleasant aromas and are used in the formulation of perfumes and as flavoring agents in food and beverages.[3] Benzaldehyde itself is responsible for the characteristic scent of almonds.[4]

-

Corrosion Inhibitors: Certain benzaldehyde derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments, forming a protective film on the metal surface.

Experimental Protocols

To provide practical insights, detailed protocols for the synthesis and reaction of substituted benzaldehydes are presented below.

Synthesis of 4-Methoxybenzaldehyde via Vilsmeier-Haack Reaction

This protocol is a general guideline for the formylation of an activated aromatic ether.

Materials:

-

Anisole (4-methoxybenzene)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole (1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMF (1.2 eq) to the cooled solution.

-

Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Add a solution of sodium acetate in water and stir vigorously for 30 minutes to hydrolyze the iminium salt.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford 4-methoxybenzaldehyde.

Synthesis of trans-Cinnamic Acid via Perkin Reaction

This protocol describes the classic synthesis of cinnamic acid from benzaldehyde.[18][19][20]

Materials:

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1 eq).

-

Heat the mixture in an oil bath at 180 °C for 5 hours.

-

Allow the reaction mixture to cool slightly and then pour it into a large beaker containing water while stirring.

-

Add a saturated solution of sodium carbonate to the mixture until it is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt and hydrolyze any remaining acetic anhydride.

-

Filter the solution to remove any unreacted benzaldehyde.

-

Cool the filtrate in an ice bath and carefully add concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.

-

Collect the precipitated cinnamic acid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude cinnamic acid from hot water to obtain the pure product.

Characterization Techniques

The structural elucidation of substituted benzaldehydes relies on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for determining the substitution pattern on the aromatic ring and confirming the presence of the aldehydic proton, which typically resonates at a characteristic downfield chemical shift (δ 9-10 ppm). ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method to identify the key functional groups. The C=O stretch of the aldehyde typically appears as a strong absorption band in the region of 1680-1715 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of a mixture and to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Conclusion

Substituted benzaldehydes are a class of organic compounds with a rich and diverse chemistry. Their synthesis, reactivity, and applications continue to be areas of active research and development. This guide has provided a comprehensive overview of the key aspects of substituted benzaldehyde chemistry, from their synthesis via classic named reactions to their crucial role in the development of new pharmaceuticals and industrial products. The ability to rationally design and synthesize substituted benzaldehydes with desired properties will undoubtedly continue to drive innovation in chemical synthesis and materials science for the foreseeable future.

References

-

ChemIQSoc. (2021). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction. Scribd. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde. Wikipedia. Retrieved from [Link]

-

J&K Scientific. (2021, March 23). Reimer-Tiemann Reaction. J&K Scientific. Retrieved from [Link]

-

Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis. Studylib. Retrieved from [Link]

-

The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). Retrieved from [Link]

-

Medires Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Retrieved from [Link]

-

Market Research Future. (2025, December 26). Benzaldehyde Derivatives Market – Supporting Diverse Chemical Applications. BriefingWire. Retrieved from [Link]

- Al-Damen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1542-S1549.

-

TechVina. (n.d.). APPLICATIONS OF BENZALDEHYDE. TechVina. Retrieved from [Link]

- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.

- Syah, Y. M., et al. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Indonesian Journal of Chemistry, 20(2), 481-488.

-

A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]

-

Sathee. (n.d.). Perkin Reaction Mechanism. Sathee. Retrieved from [Link]

-

Yash Polychem. (2024, April 9). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. Yash Polychem. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. Retrieved from [Link]

-

Chemistry Online. (2022, November 5). Benzaldehyde disproportionation (Cannizzaro reaction). Chemistry Online. Retrieved from [Link]

-

YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. ResearchGate. Retrieved from [Link]

- Williamson, K. L. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

Wikipedia. (n.d.). Sommelet reaction. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]

-

RSIS International. (n.d.). Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde. RSIS International. Retrieved from [Link]

-

Grokipedia. (n.d.). Sommelet reaction. Grokipedia. Retrieved from [Link]

-

IJMRSTI. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. Retrieved from [Link]

-

Cannizzaro Reaction. (n.d.). Retrieved from [Link]

-

SynArchive. (n.d.). Sommelet Reaction. SynArchive. Retrieved from [Link]

-

Slideshare. (n.d.). Cannizaro's reaction benzaldehyde. Slideshare. Retrieved from [Link]

-

Scribd. (n.d.). Aldol Condensation: Benzaldehyde & Acetophenone. Scribd. Retrieved from [Link]

- Bergdahl, M., et al. (2013). A Highly Versatile One-Pot Aqueous Wittig Reaction.

-

Cannizzaro Reaction. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

-

Aldol Reaction. (n.d.). Retrieved from [Link]

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017).

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Gawinecki, R., et al. (1998). EFFICIENCY OF THE VILSMEIER-HAACK METHOD IN THE SYNTHESIS OF p-AMINOBENZALDEHYDES.

- Yamataka, H., et al. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(10), 2865-2869.

-

Gawinecki, R., et al. (1998). EFFICIENCY OF THE VILSMEIER-HAACK METHOD IN THE SYNTHESIS OF p-AMINOBENZALDEHYDES. Semantic Scholar. Retrieved from [Link]

-

Full Interpretation of IR and NMR Spectra. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. briefingwire.com [briefingwire.com]

- 3. APPLICATIONS OF BENZALDEHYDE | TECHVINA [techvina.vn]

- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 5. daneshyari.com [daneshyari.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. synarchive.com [synarchive.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 15. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 16. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 17. ijmrsti.com [ijmrsti.com]

- 18. fchpt.stuba.sk [fchpt.stuba.sk]

- 19. scribd.com [scribd.com]

- 20. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-methylbenzaldehyde

This guide provides a comprehensive overview of the key physical properties of 3-Methoxy-5-methylbenzaldehyde (CAS No. 90674-26-3), a substituted aromatic aldehyde of interest in various chemical synthesis and drug discovery applications. This document is intended for researchers, scientists, and professionals in drug development, offering both established data and the underlying experimental methodologies for its verification.

Introduction and Molecular Identity

This compound is a disubstituted benzaldehyde derivative featuring a methoxy and a methyl group at the 3 and 5 positions of the benzene ring, respectively. Its chemical structure significantly influences its physical and chemical behavior, making a thorough understanding of its properties essential for its effective application in research and development.

Molecular Structure:

Caption: Chemical structure of this compound.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1], |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 90674-26-3 | [1], |

| Physical Form | Liquid / Pale yellow oil | , [2] |

| Boiling Point | 85 °C at 2 mmHg | |

| Solubility | Soluble in ethanol, diethyl ether, and benzene; insoluble in water.[3] | [3] |

Experimental Determination of Physical Properties

The following sections detail the standard laboratory protocols for the determination of the key physical properties of this compound. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Boiling Point Determination (Micro-scale Method)

The boiling point is a fundamental property for the purification of liquids via distillation and serves as an indicator of purity. Given that this compound is often available in research quantities, a micro-scale method is appropriate.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small-diameter test tube.

-

Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.

-

Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the sample is below the level of the heating medium.

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, a stream of bubbles will be observed exiting the capillary tube. The heating is continued until a steady and rapid stream of bubbles emerges.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is recorded as the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.

Caption: Workflow for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic data provides unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.8-10.0 ppm.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-7.5 ppm), likely appearing as singlets or narrow multiplets due to the meta-substitution pattern.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm, integrating to three protons.

-

Methyl Protons (-CH₃): A singlet around δ 2.4 ppm, integrating to three protons.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Aldehydic Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 192-194 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the ring carbons, while the carbon attached to the aldehyde will also be significantly deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-22 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (150.17).

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to give a stable acylium ion at [M-1]⁺ (m/z 149), and the loss of the formyl group (-CHO) to give a peak at [M-29]⁺ (m/z 121). Further fragmentation of the substituted benzene ring would also be observed.

Safety and Handling

Based on available safety data, this compound is classified as an irritant. [1]It may cause skin and serious eye irritation, and may also cause respiratory irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, along with the standard methodologies for their determination. A thorough understanding of these properties is fundamental for the safe and effective use of this compound in synthetic chemistry and drug discovery endeavors. The provided data and protocols serve as a valuable resource for researchers and scientists working with this molecule.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

Sources

Topic: Potential Biological Activity of 3-Methoxy-5-methylbenzaldehyde Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted benzaldehydes represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Within this class, derivatives of 3-Methoxy-5-methylbenzaldehyde are of emerging interest due to the unique electronic and steric properties conferred by the methoxy and methyl substitutions on the aromatic ring. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and mechanistic underpinnings of these derivatives. We delve into their prospective applications as antimicrobial, anticancer, and antioxidant agents, supported by detailed experimental protocols and structure-activity relationship insights. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel small-molecule therapeutics based on this promising chemical core.

Introduction: The Rationale for Investigating this compound Derivatives

Benzaldehyde and its derivatives are ubiquitous in nature and have long been recognized for their broad spectrum of biological activities.[1] The aldehyde functional group is a key pharmacophore, acting as a potent electrophile that can engage in covalent interactions with biological nucleophiles, modulating the function of key proteins and enzymes.[2][3]

The specific scaffold, this compound, offers a strategic starting point for derivative synthesis. The substituents on the benzene ring are not merely passive decorations; they critically influence the molecule's physicochemical properties:

-

Methoxy Group (-OCH₃): As an electron-donating group, it can modulate the reactivity of the aromatic ring and the aldehyde moiety. Its presence can also enhance lipophilicity and influence metabolic stability, which are crucial parameters in drug design.

-

Methyl Group (-CH₃): This group provides steric bulk and increases lipophilicity, potentially enhancing membrane permeability and influencing the binding affinity of the molecule to its biological targets.

By modifying the core aldehyde group—for instance, through the formation of Schiff bases, hydrazones, or chalcones—a diverse library of compounds can be generated. This guide explores the therapeutic potential locked within these derivatives.

Synthetic Strategies for Derivative Elaboration

The synthesis of derivatives from the this compound core typically involves reactions targeting the highly reactive aldehyde group. A common and effective strategy is the condensation reaction with primary amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups, enabling fine-tuning of the molecule's biological profile.

General Synthesis Scheme: Schiff Base Formation

The diagram below illustrates a generalized reaction for synthesizing a Schiff base derivative, a common class of biologically active compounds derived from aldehydes.

Caption: General synthesis of a Schiff base derivative.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol outlines the synthesis of N-(3-methoxy-5-methylbenzylidene)aniline.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in 30 mL of absolute ethanol.

-

Addition of Amine: To the stirred solution, add aniline (0.93 g, 10 mmol) dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Evaluation of Biological Activities

Derivatives of substituted benzaldehydes are known to exhibit a wide range of biological effects.[4][5] The primary areas of investigation for this compound derivatives include antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

Benzaldehyde derivatives have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The mechanism often involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and cell death.[1][6] The electrophilic aldehyde or imine group can also react with essential microbial enzymes and proteins, inhibiting their function.[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microbe + media, no compound), a negative control (media only), and a vehicle control (microbe + media + DMSO at the highest concentration used).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring optical density at 600 nm.

Data Presentation: Antimicrobial Activity

| Derivative ID | R-Group (on Schiff Base) | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |

| MMB-01 | -Phenyl | 64 | 128 | 64 |

| MMB-02 | -4-Chlorophenyl | 32 | 64 | 32 |

| MMB-03 | -4-Nitrophenyl | 16 | 32 | >128 |

| MMB-04 | -2,4-Dihydroxyphenyl | 8 | 16 | 16 |

| Control | Ampicillin/Fluconazole | 2 | 4 | 1 |

Note: Data are hypothetical and for illustrative purposes.

Anticancer Activity

Substituted benzaldehydes have emerged as a promising class of anticancer agents.[4][7][8] Structure-activity relationship studies have revealed that the type, number, and position of substituents on the aromatic ring are critical for cytotoxicity.[8] Some derivatives have shown efficacy even against multidrug-resistant (MDR) cancer cell lines, suggesting they may evade common resistance mechanisms like P-glycoprotein efflux pumps.[4] The primary mechanism of action is often the induction of apoptosis (programmed cell death) through various cellular signaling pathways.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using dose-response curve analysis.

Data Presentation: In Vitro Cytotoxicity

| Derivative ID | R-Group (on Schiff Base) | HeLa IC₅₀ (μM) | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| MMB-01 | -Phenyl | 45.2 | 58.1 | 72.5 |

| MMB-02 | -4-Chlorophenyl | 22.8 | 31.5 | 39.7 |

| MMB-05 | -Naphthyl | 15.6 | 19.3 | 25.1 |

| MMB-06 | -Pyridyl | 38.4 | 44.0 | 51.9 |

| Control | Doxorubicin | 0.8 | 1.1 | 0.9 |

Note: Data are hypothetical and for illustrative purposes.

Antioxidant Activity

Phenolic aldehydes and their derivatives are known to possess antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[9] Their mechanism of action typically involves scavenging free radicals by donating a hydrogen atom. While the this compound core itself is not phenolic, derivatives incorporating phenolic moieties (e.g., from condensation with hydroxy-substituted anilines or hydrazines) are expected to exhibit significant antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity. Determine the EC₅₀ value (the effective concentration required to scavenge 50% of DPPH radicals). Ascorbic acid or quercetin can be used as a positive control.

Mechanistic Insights and Screening Workflow

The biological effects of these derivatives are rooted in their chemical reactivity and structural features. The electrophilic carbon of the aldehyde or imine group is a primary site for interaction with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins.[3][10] This covalent modification can lead to enzyme inhibition, disruption of protein structure, and induction of cellular stress pathways.

Proposed Mechanism of Action: Induction of Apoptosis

Caption: A potential pathway for apoptosis induction.

Integrated Experimental Workflow

A logical progression from synthesis to biological validation is crucial for efficient drug discovery. The following workflow outlines a standard screening cascade.

Caption: A logical workflow for compound screening.

Conclusion and Future Perspectives

The this compound scaffold provides a fertile ground for the synthesis of novel derivatives with significant therapeutic potential. The evidence from related benzaldehyde compounds suggests that these molecules are strong candidates for development as antimicrobial and anticancer agents. Future research should focus on:

-

Library Expansion: Synthesizing a broader and more diverse library of derivatives to establish robust structure-activity relationships (SAR).

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Studies: Advancing lead candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploring Other Activities: Investigating other potential biological effects, such as anti-inflammatory[11] or neuroprotective activities.

References

- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-termin

- Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry (RSC Publishing).

- New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. PubMed.

- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.

- CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.

- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.

- What is the mechanism of action for aldehydes? For what organism(s) is the chemical effective?. Homework.Study.com.

- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv

- Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Semantic Scholar.

- Methoxybenzaldehydes in Plants:Insight to the Natural Resources, Isolation, Application and Biosynthesis.

- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central.

- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.

- Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega.

- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu

- Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. IntechOpen.

- Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications.

- Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodul

- 2-Methoxybenzaldehyde 98 135-02-4. Sigma-Aldrich.

-

Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[5]resorcinarene. J. Chem. Pharm. Res..

Sources

- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositorio.ufc.br [repositorio.ufc.br]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

3-Methoxy-5-methylbenzaldehyde synonyms and identifiers

An In-Depth Technical Guide to 3-Methoxy-5-methylbenzaldehyde: Synonyms, Identifiers, and Research Applications

Abstract

This compound is a substituted aromatic aldehyde with significant potential as a versatile building block in synthetic chemistry, particularly within the realms of drug discovery and natural product synthesis. This technical guide provides a comprehensive overview of its nomenclature, chemical identifiers, physicochemical properties, and safety protocols. It is designed to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals, offering the critical data necessary for its effective evaluation, procurement, and application in a laboratory setting.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical compound is paramount for reproducible scientific research. This compound is systematically named according to IUPAC conventions, which provide a standardized lexical representation of its molecular structure.

The primary and most recognized name for this compound is This compound [1]. This name explicitly describes a benzaldehyde core substituted at the 3-position with a methoxy group (-OCH₃) and at the 5-position with a methyl group (-CH₃).

Commonly encountered synonyms in chemical databases and supplier catalogs include:

Understanding these synonyms is crucial for conducting exhaustive literature and database searches. The structural arrangement of its functional groups—an electrophilic aldehyde, an electron-donating methoxy group, and a lipophilic methyl group—dictates its chemical reactivity and makes it a valuable precursor in various synthetic pathways.

Caption: Chemical structure and core identifiers of this compound.

Comprehensive Compound Identifiers

For seamless integration into modern research workflows, from computational modeling to regulatory compliance, a variety of digital identifiers are used. Each identifier serves a distinct purpose, ensuring the compound can be accurately tracked and cross-referenced across different platforms and databases.

| Identifier Type | Identifier | Utility for Researchers |

| CAS Number | 90674-26-3[1][2][3] | A universally recognized numerical identifier assigned by the Chemical Abstracts Service, essential for regulatory submissions, ordering, and unambiguous identification in literature. |

| PubChem CID | 11094797[1] | A unique identifier for the PubChem compound database, linking to a rich repository of chemical structures, properties, biological activities, and literature references. |

| Molecular Formula | C₉H₁₀O₂[1][2] | Provides the elemental composition of the molecule, crucial for mass spectrometry analysis and confirming molecular weight. |

| SMILES String | CC1=CC(=CC(=C1)OC)C=O[1] | A line notation for encoding molecular structures, widely used in cheminformatics, computational chemistry, and for searching chemical structure databases. |

| InChI | InChI=1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3[1][3] | The IUPAC International Chemical Identifier, a non-proprietary, machine-readable string that provides a layered representation of the molecular structure. |

| InChIKey | AGEOJPQWDHZBRF-UHFFFAOYSA-N[1][3] | A fixed-length, hashed version of the InChI string, ideal for indexing and searching on the web and in large databases. |

| EC Number | 857-596-8[1] | The European Community number, used for regulatory purposes within the European Union under REACH regulations. |

| DSSTox Substance ID | DTXSID80454921[1] | An identifier from the EPA's Distributed Structure-Searchable Toxicity Database, linking the compound to toxicity data and exposure assessments. |

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and hazard profile is a prerequisite for safe handling and successful experimental design.

Physicochemical Properties

The properties listed below are fundamental for planning reactions, purification procedures, and analytical methods.

| Property | Value | Significance in a Research Context |

| Molecular Weight | 150.17 g/mol [1] | Essential for stoichiometric calculations in chemical synthesis and for interpreting mass spectrometry data. |

| Physical Form | Liquid[3] | Informs handling procedures, choice of reaction solvent, and purification techniques (e.g., distillation vs. recrystallization). |

| Purity | ≥95% (typical)[3] | The purity level is critical for ensuring the reliability and reproducibility of experimental results; impurities can lead to unforeseen side reactions or biological effects. |

| Storage Conditions | Inert atmosphere, 2-8°C[2][3] | Indicates that the compound may be sensitive to air (oxidation) or temperature. Proper storage is necessary to maintain its stability and purity over time. |

GHS Hazard and Safety Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards. Adherence to appropriate safety protocols is mandatory.

| Hazard Statement | Code | Precautionary Measures and Implications |

| Warning | GHS07[3] | The pictogram indicates that the substance can be an irritant, sensitizer, or acutely toxic. |

| Harmful if swallowed | H302[1][3] | Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Causes skin irritation | H315[1][3] | Wear protective gloves and clothing. Avoid contact with skin. In case of contact, wash with plenty of water. |

| Causes serious eye irritation | H319[1][3] | Wear eye protection (safety glasses or goggles). If in eyes, rinse cautiously with water for several minutes. |

| May cause respiratory irritation | H335[1][3] | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. |

Applications in Research and Drug Development

Substituted benzaldehydes are cornerstone synthons in medicinal chemistry due to the versatile reactivity of the aldehyde group, which can participate in a wide array of chemical transformations such as reductive aminations, Wittig reactions, and aldol condensations.

This compound is noted as a natural product and has been identified as a potential intermediate in the biosynthesis of the sesquiterpene, ursolic acid. This connection to natural product synthesis highlights its potential as a chiral building block or a precursor for creating complex molecular architectures.

Its utility extends to analytical applications, where it has been used for labeling proteins and nucleic acids and as a reference compound in the chromatographic mass spectrometric detection of volatile compounds. For drug development professionals, its structure offers a scaffold that can be elaborated to explore structure-activity relationships (SAR). The methoxy and methyl groups provide handles to modulate key drug-like properties such as lipophilicity, metabolic stability, and receptor binding interactions.

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a well-characterized chemical compound with a unique set of identifiers that ensure its accurate representation in a global scientific context. Its distinct structural features make it a valuable intermediate for synthetic chemists engaged in the design and synthesis of novel small molecules for pharmaceutical and materials science applications. This guide provides the essential technical data required for its confident and safe incorporation into advanced research and development projects.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

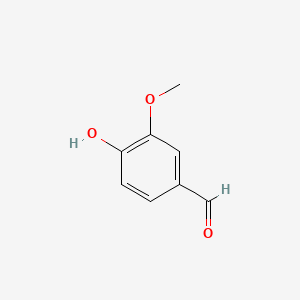

PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-(5-methylpyridin-3-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved January 7, 2026, from [Link]

-

YouTube. (2023). Correct IUPAC name for the compound. Retrieved January 7, 2026, from [Link] (Note: A generic placeholder is used as the original may not be a stable link; IUPAC naming conventions are standardized and verifiable through chemical literature.)

Sources

A Comprehensive Guide to the Starting Materials for the Synthesis of 3-Methoxy-5-methylbenzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methoxy-5-methylbenzaldehyde is a valuable benzaldehyde derivative utilized as an intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1] This technical guide provides an in-depth analysis of the primary starting materials and synthetic strategies for its preparation. We will explore three core pathways, evaluating the chemical logic, experimental protocols, and practical considerations for each. The discussion is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for selecting the optimal synthetic route for their specific application.

Introduction: The Strategic Importance of this compound